molecular formula C12H15NO4 B1176959 PAB protein CAS No. 156289-20-2

PAB protein

Cat. No.: B1176959
CAS No.: 156289-20-2
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Description

Poly(A)-Binding Protein (PABP) is a central regulator of eukaryotic mRNA metabolism and post-transcriptional gene expression. This RNA-binding protein is characterized by the presence of RNA recognition motifs (RRMs) that bind with high affinity and specificity to the 3' poly(A) tails of messenger RNAs (mRNAs) . By simultaneously interacting with the poly(A) tail and translation initiation factors bound to the mRNA's 5' end, PABP facilitates the circularization of mRNA, which is crucial for enhancing translation initiation, promoting ribosome recycling, and protecting the mRNA from degradation . Beyond its canonical role in stimulating protein synthesis, PABP is integral to numerous other aspects of RNA biology. It functions in nonsense-mediated mRNA decay (NMD), nucleocytoplasmic trafficking, and translation termination . Recent research has expanded its role to neuronal plasticity and pain sensitization; inhibition of PABP with a synthetic RNA mimic was shown to attenuate pain responses in mouse models . Furthermore, PABP acts as a chaperone that regulates the formation of biomolecular condensates, such as stress granules, and its dysfunction is linked to human diseases like oculopharyngeal muscular dystrophy (OPMD), which is caused by a polyalanine expansion in the nuclear isoform PABPN1 . Supplied as a high-purity, research-grade reagent, this PAB protein is an essential tool for in vitro studies aimed at dissecting the mechanisms of gene expression, including translation assays, RNA-protein interaction studies, and investigations into mRNA stability. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

156289-20-2

Molecular Formula

C12H15NO4

Synonyms

PAB protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Pabps

C-terminal Domains (PABC/MLLE): Structure and Protein-Protein Interaction Hubs

The C-terminus of most cytoplasmic PABPs contains a highly conserved domain known as the PABC (PABP C-terminal) domain, also referred to as the MLLE domain. pnas.orgebi.ac.uk This domain is structurally characterized by a bundle of four to five alpha-helices and does not directly interact with RNA. wikipedia.orgebi.ac.uk Instead, the PABC/MLLE domain functions as a crucial protein-protein interaction hub. pnas.orgebi.ac.uk It specifically recognizes and binds to a short, conserved peptide motif called PAM2 (PABP-interacting motif 2), which is present in a variety of proteins that regulate translation and mRNA decay. ebi.ac.ukresearchgate.net

The interaction between the PABC/MLLE domain and PAM2-containing proteins is critical for many of PABP's functions. Key interacting partners include:

Paip1 (PABP-interacting protein 1): Stimulates translation. embopress.org

Paip2 (PABP-interacting protein 2): A translational repressor that competes with Paip1 and reduces PABP's affinity for poly(A) RNA. nih.govpnas.org

eRF3 (eukaryotic release factor 3): Involved in translation termination. pnas.orgpnas.org

Tob/BTG proteins: Recruit deadenylase complexes to the mRNA. tandfonline.com

The structure of the PABC domain in complex with PAM2 peptides reveals a novel mode of peptide recognition where the peptide forms a pair of β-turns, engaging in extensive hydrophobic and electrostatic interactions with the PABC domain. embopress.org This highly specific interaction allows PABP to act as a scaffold, recruiting a diverse set of regulatory factors to the 3' end of mRNAs. pnas.orgembl.de

Inter-Domain Linker Regions and Conformational Dynamics

Connecting the N-terminal RRMs and the C-terminal PABC/MLLE domain is a less conserved, unstructured linker region that is often rich in proline residues. nih.govresearchgate.net This flexible linker is not merely a passive spacer but plays an active role in the protein's function and dynamics. ibs.frfrontiersin.org The intrinsic disorder of the linker allows for significant conformational flexibility, enabling the RRM and PABC domains to adopt various spatial arrangements. ibs.fracs.org

Upon binding to poly(A) RNA, PABP undergoes a significant conformational change. oup.com Single-molecule studies and cryo-electron microscopy have shown that the linker between RRM2 and RRM3 can bend sharply, bringing the N-terminal RRM1 into close proximity with the C-terminal domains. oup.comnih.gov This RNA-induced conformational shift is thought to be a prerequisite for subsequent interactions with other proteins, such as the translation initiation factor eIF4G, thereby allosterically regulating PABP's function. oup.com The flexibility endowed by the linker regions is crucial for the dynamic assembly and disassembly of mRNP complexes. ibs.frbiorxiv.org

PABP Oligomerization and Multi-Protein Complex Formation

PABP molecules can interact with each other to form oligomers along the poly(A) tail. pnas.orgtandfonline.com This oligomerization is thought to be mediated in part by the proline-rich linker region and interactions between adjacent PABP molecules bound to the RNA. portlandpress.compnas.org Each PABP monomer occupies about 27 nucleotides, and they bind cooperatively to coat the length of the poly(A) tail, forming a stable ribonucleoprotein (RNP) filament. nih.govtandfonline.com

Recent studies have revealed different configurations for PABP oligomerization depending on the presence of RNA. In the absence of RNA, PABP can form homodimers in a "head-to-head" configuration, which appears to inhibit its interaction with eIF4G. oup.comnih.gov However, upon binding to poly(A) RNA, the conformation switches to a "head-to-tail" arrangement of PABP molecules along the RNA strand. oup.comnih.gov This RNA-bound, oligomeric state is competent for binding eIF4G and activating translation. oup.com This switch from an inactive dimer to an active, poly(A)-bound oligomer provides a mechanism to ensure that translation initiation is promoted only on mRNAs with a poly(A) tail. nih.gov The PABP-coated poly(A) tail serves as a dynamic scaffold for the assembly of larger multi-protein complexes, bringing together factors involved in translation initiation, regulation, and mRNA decay. pnas.orgtandfonline.com

Mechanisms of Pabp Function in Mrna Metabolism

Regulation of mRNA Translation Initiation and Elongation

PABP is a key player in promoting the efficient translation of mRNA into protein. It achieves this through a series of coordinated interactions that enhance the recruitment of the translational machinery and ensure the integrity of the mRNA template.

A central mechanism by which PABP stimulates translation is through the "closed-loop" model. biosyn.com This model posits that PABP, bound to the 3' poly(A) tail, directly interacts with the eukaryotic initiation factor 4G (eIF4G). wikipedia.orgmdpi.com Since eIF4G is also a component of the cap-binding complex (eIF4F) at the 5' end of the mRNA, this PABP-eIF4G interaction effectively circularizes the mRNA molecule, bringing the 5' and 3' ends into close proximity. biosyn.comportlandpress.comnih.gov

This circular conformation is thought to enhance translation in several ways. It can facilitate the efficient recycling of ribosomes, where ribosomes that have completed a round of translation and terminated at the 3' end are readily re-recruited to the 5' end for subsequent rounds of initiation. wikipedia.org This proximity also stabilizes the interaction of initiation factors at the 5' cap, further promoting the assembly of the translation machinery. portlandpress.com The formation of these looped structures has been visualized through techniques like atomic force microscopy, providing structural evidence for the model. mdpi.com

The interaction between PABP and eIF4G creates a synergistic effect with the cap-binding complex, eIF4F, which is composed of eIF4E, eIF4A, and eIF4G. oup.comnih.gov The PABP-eIF4G interaction enhances the affinity of eIF4E for the 5' cap structure. portlandpress.compnas.org This stabilization of the cap-binding complex at the 5' end is a critical step in the recruitment of the 43S preinitiation complex, which contains the small ribosomal subunit. nih.govasm.org

By promoting a stable association of eIF4F with the mRNA, PABP indirectly facilitates the unwinding of secondary structures in the 5' untranslated region (UTR) by the helicase eIF4A, a process that is often necessary for the ribosome to scan and locate the start codon. oup.com In essence, the collaboration between PABP and eIF4F ensures that the mRNA is properly primed for efficient ribosome binding and the commencement of translation.

PABP's influence extends to the direct recruitment and movement of ribosomes along the mRNA. The "closed-loop" structure facilitated by the PABP-eIF4G interaction is thought to be a primary mechanism for enhancing the recruitment of the 40S ribosomal subunit to the mRNA. nih.govplos.org By bringing the 3' end in proximity to the 5' end, PABP can help concentrate initiation factors and the ribosomal subunit at the site of translation initiation. portlandpress.com

Some studies suggest that PABP's role may even extend beyond the initial recruitment step. It has been proposed that PABP can enhance the joining of the 60S ribosomal subunit to form the complete 80S ribosome at the start codon. asm.org Furthermore, the circular structure may facilitate the process of ribosomal scanning, where the 43S pre-initiation complex moves along the 5' UTR to locate the start codon. cuny.edu

PABP also plays a significant role in the final stages of translation: termination and ribosome recycling. It interacts with the eukaryotic release factor 3 (eRF3), a GTPase that, in complex with eRF1, recognizes the stop codon in the ribosomal A-site and mediates the release of the newly synthesized polypeptide chain. oup.comnih.govoup.com

The interaction between PABP and eRF3 is thought to enhance the efficiency of translation termination. unibe.chresearchgate.net By bringing eRF3 to the vicinity of the terminating ribosome through the "closed-loop" structure, PABP may facilitate the recruitment of the eRF1/eRF3 complex to the stop codon. oup.comoup.com This ensures a timely and accurate termination event. Following termination, PABP's interaction with eRF3 may also contribute to the recycling of ribosomes, promoting their dissociation from the mRNA and re-entry into the pool of translation-competent subunits, ready for another round of initiation. wikipedia.org

Control of mRNA Stability and Degradation Pathways

A primary mechanism by which PABP stabilizes mRNA is by shielding the poly(A) tail from deadenylases, enzymes that shorten the poly(A) tail. nih.govtandfonline.com The binding of PABP to the poly(A) tail physically obstructs the access of these enzymes, slowing down the deadenylation process, which is often the first and rate-limiting step in mRNA decay. nih.gov

Interplay with Deadenylase Complexes (e.g., CCR4-NOT)

The interaction between PABP and deadenylase complexes, particularly the CCR4-NOT complex, is a pivotal aspect of mRNA turnover. embopress.orgfrontiersin.org While PABP generally protects the poly(A) tail from degradation, it paradoxically recruits deadenylase complexes. embopress.orgtandfonline.com The CCR4-NOT complex is a major deadenylase in eukaryotes, and its recruitment to mRNA can be mediated by various factors, including a direct interaction with PABP. frontiersin.orgbiorxiv.org

The CCR4-NOT complex has two main catalytic subunits, CAF1 (or POP2) and CCR4. x-mol.com Research indicates that these subunits have distinct activities in the presence of PABP. CAF1 is capable of trimming naked poly(A) segments but is blocked by the presence of PABP. Conversely, CCR4's activity is stimulated by PABP, allowing it to shorten the poly(A) tail even when it is bound by PABP. x-mol.com This interplay suggests a model where the sequential action of CAF1 and CCR4, modulated by PABP, facilitates a controlled and processive deadenylation. x-mol.com

Furthermore, the recruitment of the CCR4-NOT complex by GW182 proteins, which are key components of the miRNA-induced silencing complex (miRISC), can lead to the dissociation of PABP from the poly(A) tail. frontiersin.orgembopress.org This event disrupts the circularization of the mRNA molecule, which is important for efficient translation, thereby promoting both translational repression and subsequent deadenylation. frontiersin.orgembopress.org

Influence on mRNA Exonucleolytic Decay (5' to 3' and 3' to 5')

PABP plays a significant role in protecting mRNA from premature decay. embopress.org The primary pathway for mRNA degradation in eukaryotic cells begins with the shortening of the poly(A) tail, a process known as deadenylation. embopress.org Once the poly(A) tail is sufficiently shortened, the mRNA becomes susceptible to two main exonucleolytic decay pathways: 5' to 3' decay and 3' to 5' decay.

In the 5' to 3' decay pathway, the 5' cap structure is removed by a decapping enzyme, rendering the mRNA accessible to the 5' to 3' exoribonuclease XRN1. PABP, through its interaction with the 5' cap-binding complex via eIF4G, forms a "closed-loop" structure that protects the mRNA from decapping and subsequent 5' to 3' decay. portlandpress.com Depletion of PABP has been shown to destabilize a population of otherwise stable mRNAs, and this destabilization can be partially suppressed by disrupting the decapping and 5' to 3' decay machinery. embopress.org This suggests that a key function of PABP is to prevent the untimely entry of stable mRNAs into the 5' to 3' decay pathway. embopress.org

The 3' to 5' decay pathway is carried out by the exosome, a multi-protein complex with 3' to 5' exoribonuclease activity. Deadenylation is a prerequisite for exosomal decay. PABP's role in regulating deadenylation, therefore, indirectly influences the susceptibility of an mRNA to 3' to 5' decay. By controlling the rate of poly(A) tail shortening, PABP dictates when the mRNA becomes a substrate for the exosome.

Participation in Nonsense-Mediated mRNA Decay (NMD)

Nonsense-mediated mRNA decay (NMD) is a surveillance pathway that targets and degrades mRNAs containing premature termination codons (PTCs). sdbonline.org PABP has been shown to play a role in distinguishing between a normal termination codon and a PTC, thereby influencing whether an mRNA is targeted by NMD. oup.com

The "faux 3'-UTR" model of NMD proposes that the spatial arrangement of the termination codon relative to the poly(A) tail and its associated PABP is a key determinant for NMD activation. sdbonline.org In a typical mRNA, the termination codon is located near the 3' end, allowing for an interaction between the terminating ribosome (via the release factor eRF3) and PABP. This interaction is thought to promote efficient translation termination and prevent the recruitment of NMD factors. nih.gov

Conversely, when a PTC is present, it is often followed by a long 3'-UTR. This increased distance between the termination codon and the poly(A)-bound PABP is thought to weaken the interaction between eRF3 and PABP. oup.comnih.gov This, in turn, allows for the recruitment of the central NMD factor UPF1 to the terminating ribosome, triggering the NMD pathway. oup.com Experimental evidence supports this model, as tethering PABP downstream of a PTC can suppress NMD. sdbonline.orgnih.gov Furthermore, the interaction between PABP and eIF4G, which circularizes the mRNA, is also crucial for the inhibition of NMD by tethered PABP. nih.gov

Involvement in mRNA Polyadenylation and Deadenylation Dynamics

PABP is intricately involved in the dynamic processes of mRNA polyadenylation and deadenylation, which are critical for regulating gene expression. frontiersin.orgtandfonline.com These processes determine the length of the poly(A) tail, a key factor in mRNA stability, translation, and localization. mdpi.com

Regulation of Poly(A) Tail Length Synthesis

In the nucleus, the nuclear poly(A)-binding protein (PABPN1) plays a crucial role in the synthesis of the poly(A) tail. mdpi.com PABPN1 binds to the nascent poly(A) tail as it is being synthesized by poly(A) polymerase (PAP). sdbonline.org This binding is thought to regulate the processivity of PAP and ultimately determine the initial length of the poly(A) tail. mdpi.comsdbonline.org

In the cytoplasm, the cytoplasmic PABP (PABPC) also influences poly(A) tail length. While primarily known for protecting the poly(A) tail, PABPC can also promote deadenylation by recruiting deadenylase complexes like CCR4-NOT. embopress.orgfrontiersin.org This dual function allows for a dynamic regulation of poly(A) tail length in the cytoplasm. In some developmental contexts, such as early embryogenesis, cytoplasmic polyadenylation can occur, where dormant mRNAs with short poly(A) tails are activated by the elongation of their tails. portlandpress.comtandfonline.com PABP is involved in this process by protecting the newly synthesized poly(A) tails. portlandpress.com

Impact on Cytoplasmic Polyadenylation and Deadenylation

The balance between cytoplasmic polyadenylation and deadenylation is crucial for the temporal and spatial control of protein synthesis, particularly during development. tandfonline.comsdbonline.org PABP is a key player in modulating this balance. researchgate.net

In processes like oocyte maturation and early embryonic development, cytoplasmic polyadenylation activates specific maternal mRNAs. portlandpress.com Embryonic PABP (ePAB) has been shown to be essential for this process, promoting the elongation of poly(A) tails and protecting them from premature deadenylation. portlandpress.com

Conversely, PABP also participates in the deadenylation of mRNAs. It can recruit deadenylase complexes to the poly(A) tail, initiating its shortening. embopress.orgfrontiersin.org The interaction between PABP and the CCR4-NOT complex is particularly important. As mentioned earlier, PABP can stimulate the deadenylase activity of the CCR4 subunit. x-mol.com Furthermore, the GW182 proteins, which are involved in miRNA-mediated gene silencing, can recruit the CCR4-NOT complex to mRNA targets, leading to the dissociation of PABP and subsequent deadenylation and translational repression. embopress.org

Contribution to mRNA Nuclear Export and Cytoplasmic Localization

While PABP's primary functions are in the cytoplasm, it also plays a role in the journey of mRNA from the nucleus to its final cytoplasmic destination. frontiersin.orgportlandpress.com

PABP is a shuttling protein, meaning it can move between the nucleus and the cytoplasm. frontiersin.orgtandfonline.comuniprot.org In the nucleus, PABP can bind to pre-mRNAs alongside the nuclear PABPN1. tandfonline.com Although PABPN1 is considered the primary factor for mRNA export, cytoplasmic PABPs are also present on exported mRNAs, potentially "priming" them for efficient translation upon arrival in the cytoplasm. tandfonline.comoup.com The exchange of PABPN1 for cytoplasmic PABP on the poly(A) tail is thought to occur in the cytoplasm and may be dependent on translation. tandfonline.comoup.com

Intersections with microRNA-Mediated Gene Silencing

Poly(A)-binding protein (PABP) plays a multifaceted and seemingly paradoxical role in microRNA (miRNA)-mediated gene silencing. While primarily known for its function in promoting translation by circularizing mRNA, PABP also participates in the repression of gene expression orchestrated by the miRNA-induced silencing complex (miRISC).

The core of the miRISC consists of an Argonaute (AGO) protein loaded with a miRNA and a member of the GW182 protein family. pnas.orgmcgill.ca In animals, GW182 proteins are essential for mediating the downstream effects of miRNA binding, including translational repression and mRNA decay. portlandpress.com A key aspect of this process is the interaction between GW182 and PABP. nih.govgene-quantification.de The C-terminal region of GW182 proteins in mammals and Drosophila contains motifs that directly bind to PABP. nih.govgene-quantification.de This interaction is crucial for efficient miRNA-mediated deadenylation, the process of shortening the poly(A) tail, which is often the first step in mRNA degradation. pnas.orgnih.govnih.gov

The interaction between GW182 and PABP is thought to facilitate the recruitment of deadenylase complexes, such as the CCR4-NOT and PAN2-PAN3 complexes, to the mRNA target. portlandpress.comsdbonline.orgmdpi.com By binding to PABP, which is already associated with the poly(A) tail, GW182 can effectively bring these deadenylases into close proximity to their substrate, thereby promoting rapid deadenylation. nih.govportlandpress.com Studies in C. elegans have shown that PABPs are required for miRNA-mediated silencing and accelerate deadenylation, supporting a model where PABP helps to loop the 3' UTR, bringing the miRISC and associated deadenylases closer to the poly(A) tail. oup.com

Interestingly, the relationship between PABP and the miRISC is complex. Some evidence suggests that PABP can enhance the association of the miRISC with target mRNAs, particularly for those with longer poly(A) tails. sdbonline.org This suggests that PABP may initially act to facilitate the binding of the repressive complex. However, following miRISC recruitment, PABP association with the mRNA appears to diminish, even before significant deadenylation occurs. sdbonline.org This displacement of PABP from the poly(A) tail could contribute to translational repression by disrupting the "closed-loop" structure formed by the PABP-eIF4G interaction, which is critical for efficient translation initiation. units.it

The role of PABP in miRNA-mediated silencing can also be independent of its poly(A) binding function. oup.com In zebrafish embryos, for instance, miRNA-mediated translational inhibition can occur independently of deadenylation and PABP at early time points. pnas.org This is supported by the finding that different domains of the GW182 paralog, TNRC6A, mediate translational inhibition and deadenylation as independent events. pnas.org One mechanism of translational inhibition involves the PAM2 motif of TNRC6A interfering with PABP function. pnas.org

Furthermore, the interplay between PABP and the miRNA machinery can be influenced by other RNA-binding proteins (RBPs). For example, the heterogeneous nuclear protein Q2 (hnRNP-Q2) can compete with PABP for binding to the poly(A) tail, and in doing so, can impede miRNA-mediated deadenylation and repression of target mRNAs that rely on PABP. plos.org

Key Proteins in PABP-miRNA IntersectionFunction in miRNA-Mediated Silencing
PABP (Poly(A)-binding protein) Interacts with GW182 to recruit deadenylases; facilitates miRISC binding to some targets; its displacement can disrupt translation. nih.govgene-quantification.desdbonline.org
AGO (Argonaute proteins) Core component of miRISC that binds the miRNA and the target mRNA. portlandpress.comnih.gov
GW182 (TNRC6 proteins) Core component of miRISC that interacts with AGO and PABP, and recruits deadenylase complexes. pnas.orgportlandpress.comnih.gov
CCR4-NOT complex A major deadenylase complex recruited by GW182 to shorten the poly(A) tail. sdbonline.orgmdpi.com
PAN2-PAN3 complex A deadenylase complex involved in poly(A) tail shortening, also recruited by GW182. sdbonline.orgwustl.edu
eIF4G Translation initiation factor that interacts with PABP to circularize mRNA and promote translation. Its interaction with PABP is a target for disruption by the miRISC. units.itnih.gov
hnRNP-Q2 An RBP that can compete with PABP for poly(A) binding, thereby antagonizing PABP-dependent miRNA functions. plos.org

Regulatory Mechanisms Governing Pabp Activity and Subcellular Localization

Post-Translational Modifications (PTMs)

Post-translational modifications are crucial for modulating the function of PABP, providing a dynamic way to control its interactions with RNA and other proteins. These modifications can alter PABP's activity, stability, and localization in response to various cellular signals. Human PABP1, for instance, is subject to extensive and elaborate modifications, including methylation and acetylation, which can influence its function. nih.govresearchgate.net

Phosphorylation is a key post-translational modification that regulates PABP function. In the nuclear PABP, PABPN1, phosphorylation occurs at four specific sites during mitosis, a process carried out by mitotic kinases. oup.com This modification is important for cell proliferation and prevents mRNA hyperadenylation. oup.com The cytoplasmic PABP (PABPC1) is also a target of phosphorylation. For example, MAPKAP Kinase-2 (MK2) phosphorylates PABPC1 at Serine 470 following DNA damage. frontiersin.org This phosphorylation event can influence its interaction with other regulatory proteins. frontiersin.org In the protozoan parasite Leishmania, PABP1 phosphorylation is linked to cell growth and its association with polysomes, targeting multiple serine-proline (SP) or threonine-proline (TP) residues in its linker region. nih.govnih.govresearchgate.net The functional consequences of PABP phosphorylation are diverse, affecting its role in mRNA fate. For instance, phosphorylation within the intrinsically disordered regions of PABP-interacting proteins that contain a PAM2 motif can modulate their interaction with PABPC1. nih.gov

PABP TypePhosphorylation Site(s)Modulating Kinase(s)Functional Consequence(s)
PABPN1 (Human) Four specific sitesMitotic kinasesProtects mRNA from hyperadenylation during mitosis; important for cell proliferation. oup.com
PABPC1 (Human) Serine-470MAPKAP Kinase-2 (MK2)Controls interaction with 14-3-3 proteins after DNA damage. frontiersin.org
PABP1 (Leishmania) Multiple Serine-Proline (SP) / Threonine-Proline (TP) residuesUnspecifiedLinked to logarithmic cell growth and polysomal association. nih.govnih.gov

Beyond phosphorylation, PABP is subject to other critical post-translational modifications. Human PABP1 undergoes both lysine (B10760008) and arginine methylation, as well as lysine acetylation. nih.govresearchgate.net These modifications, some of which are located in key functional domains, can alter the protein's isoelectric point and are suggested to regulate interactions with specific protein partners. nih.govresearchgate.net Notably, some lysine residues can be differentially acetylated or methylated, suggesting a potential "methylation/acetylation switch" that could fine-tune PABP's role in forming distinct messenger ribonucleoprotein (mRNP) complexes. nih.gov While PRMT4-dependent methylation does not appear to regulate PABP1's subcellular distribution or stability, acetylation can significantly impact protein stability in other systems. nih.govnih.govmdpi.com

Ubiquitination is another key modification influencing protein stability. nih.govresearchgate.netdntb.gov.ua While direct ubiquitination of PABP itself is not extensively detailed, the stability of its key inhibitor, the PABP-interacting protein 2 (Paip2), is tightly controlled by this process. nih.govmcgill.canih.govembopress.org The E3 ubiquitin ligase EDD targets Paip2 for degradation. nih.govmcgill.canih.gov PABP protects Paip2 from ubiquitination by competing with EDD for binding to the same motif on Paip2. nih.govembopress.org When PABP levels are depleted, Paip2 is free to interact with EDD, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govmcgill.caembopress.org This creates a homeostatic feedback mechanism that links the stability of a PABP inhibitor directly to the cellular concentration of PABP itself. nih.govmcgill.caembopress.org

ModificationTarget ProteinKey Enzymes/RegulatorsRole in Stability and Function
Acetylation PABP1AcetyltransferasesAlters protein pI; may regulate protein-protein interactions. nih.govresearchgate.net
Methylation PABP1Arginine Methyltransferases (e.g., PRMT4)May regulate interactions with PAM2-containing proteins. nih.govresearchgate.net
Ubiquitination Paip2 (PABP-interacting protein)EDD (E3 ubiquitin ligase), PABPPABP binding protects Paip2 from EDD-mediated ubiquitination and degradation, creating a feedback loop to control PABP activity. nih.govmcgill.canih.govembopress.org

Autoregulation of PABP Gene Expression

PABP protein levels are meticulously controlled through a negative feedback mechanism at the level of translation. nih.govnih.gov This autoregulation is mediated by a specific cis-acting element within the 5' untranslated region (5'-UTR) of PABP's own mRNA, known as the adenine-rich autoregulatory sequence (ARS). nih.govuniprot.org When PABP protein levels become excessive, the "idling" PABP binds directly to this A-rich sequence. nih.gov This binding event is thought to stall the progression of the 40S pre-initiation complex, thereby repressing the translation of PABP mRNA. nih.gov

The effective repression of PABP translation involves not just PABP itself but also the formation of a larger heteromeric ribonucleoprotein (RNP) complex on the ARS. nih.govuniprot.org This complex includes additional proteins such as IMP1 and UNR, which are recruited to the ARS. nih.govuniprot.org The ability of the ARS to form this complex correlates directly with its capacity to repress translation. uniprot.org Deletion of the ARS from PABP mRNA eliminates this autoregulatory control. nih.gov This mechanism ensures that the cellular concentration of PABP is maintained within a narrow, optimal range, preventing the potentially detrimental effects of its over- or under-expression. nih.gov

Dynamic Nucleocytoplasmic Shuttling of PABPs

Although predominantly found in the cytoplasm where they execute their primary functions in translation and mRNA decay, cytoplasmic PABPs are not static. portlandpress.com They undergo continuous and dynamic shuttling between the cytoplasm and the nucleus. portlandpress.comnih.gov This trafficking is highly regulated and allows the cell to rapidly change the subcellular distribution of PABP in response to various stimuli, thereby modulating gene expression. portlandpress.comtandfonline.com

The nuclear import of cytoplasmic PABP (PABPC) is mediated by the classical importin α/β pathway. portlandpress.comnih.gov PABPC interacts directly with importin α through non-canonical nuclear localization signals located within its RNA recognition motifs (RRMs). nih.gov This interaction is competitive with RNA binding; PABPC can bind to either poly(A) RNA or importin α, but not both simultaneously. nih.gov Therefore, when PABP is bound to cytoplasmic mRNA, its import into the nucleus is inhibited. portlandpress.comnih.gov

The export of PABP from the nucleus back to the cytoplasm appears to be more complex, potentially involving multiple pathways. portlandpress.com A primary mechanism is dependent on ongoing mRNA export. biologists.com When mRNA export is blocked, for instance by transcriptional inhibitors or certain viral proteins, PABP accumulates in the nucleus. biologists.comresearchgate.net This suggests that PABP "hitchhikes" on exporting mRNPs. portlandpress.combiologists.com An alternative, RNA-independent export pathway has also been proposed, involving the eukaryotic translation elongation factor 1α (eEF1α), which binds to a specific motif within PABP1. portlandpress.com

The steady-state localization of PABP, which is predominantly cytoplasmic, is the result of a fine balance between its nuclear import and export rates. tandfonline.com This balance can be dramatically shifted by a variety of cellular conditions. portlandpress.com

Several factors can lead to the nuclear accumulation of PABP:

Cellular Stress: Exposure to UV radiation or heat shock can cause a significant relocalization of PABP1 and PABP4 from the cytoplasm to the nucleus. tandfonline.combiologists.com This relocalization often coincides with a block in mRNA export. biologists.com

Viral Infection: Many viruses have evolved strategies to manipulate PABP localization to their advantage. portlandpress.comnih.gov Viral proteins can induce PABP nuclear import by promoting widespread degradation of cytoplasmic mRNA, thereby freeing PABP to engage with the importin machinery. nih.govnih.gov

Transcriptional Inhibition: Treatment of cells with drugs that block transcription leads to a gradual accumulation of PABP in the nucleus, which is consistent with its export being tied to the continuous flow of newly synthesized mRNA from the nucleus. tandfonline.combiologists.com

Protein-Protein Interactions: Cytoplasmic retention of PABP can be reinforced by its interaction with partner proteins, such as translation factors (e.g., eIF4G) and the inhibitor Paip2, which may act as cytoplasmic anchors by preventing its interaction with importins. tandfonline.com The release of PABP from translating polysomes is a prerequisite for its nuclear import. tandfonline.com

Conversely, factors that promote robust mRNA export and translation will favor a cytoplasmic localization of PABP. portlandpress.combiologists.com This dynamic regulation allows PABP to serve as a sensor of the cell's transcriptional and translational status, adjusting its location and function accordingly.

Localization and Function within RNA Granules

Poly(A)-binding protein (PABP) is dynamically localized within various cytoplasmic ribonucleoprotein (RNP) granules, which are membrane-less organelles crucial for the post-transcriptional regulation of gene expression. These granules, including stress granules (SGs) and processing bodies (P-bodies), serve as sites for mRNA storage, degradation, and translational control. PABP's presence and function within these compartments are intricately linked to the fate of messenger RNAs (mRNAs) under both normal and stress conditions.

Formation and Composition of Stress Granules (SGs)

Stress granules are dense aggregations of untranslated mRNPs that form in the cytoplasm of cells exposed to environmental stressors such as heat shock, oxidative stress, and viral infections. nih.gov The assembly of SGs is a conserved cellular response to stress-induced translational arrest. researchgate.net A key event triggering SG formation is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to the disassembly of polysomes and the accumulation of stalled 48S pre-initiation complexes. rupress.org

PABP is a core component of SGs, localizing to these structures along with stalled 48S pre-initiation complexes, which include small ribosomal subunits, translation initiation factors (e.g., eIF3, eIF4E, eIF4G), and various RNA-binding proteins. nih.govrupress.org The recruitment of PABP into SGs is thought to occur through its association with the poly(A) tails of translationally repressed mRNAs. portlandpress.com The dynamic nature of SGs is highlighted by the rapid shuttling of proteins like PABP between the granules and the cytoplasm. nih.gov

Several key proteins are involved in the nucleation and assembly of SGs, and PABP interacts with some of these central components. For instance, G3BP1 (Ras-GTPase-activating protein SH3-domain-binding protein 1) is a critical SG-nucleating protein, and its knockout can inhibit the formation of SGs. biorxiv.org PABP has been shown to interact with other core SG components like Ataxin2 and the NS1 binding protein. nih.gov Post-translational modifications of SG proteins, including PABP, can also influence SG assembly and dynamics. nih.govnih.gov

Component CategoryKey Proteins/FactorsRole in Stress Granule Formation
Core Components PABP (PABPC1, PABPC4), G3BP1/2, TIA-1/TIAR, Ataxin-2Nucleation and assembly of stress granules. PABP localizes via mRNA poly(A) tails. nih.govbiorxiv.orgnih.gov
Translation Initiation Factors eIF2, eIF3, eIF4A, eIF4E, eIF4GComponents of the stalled 48S pre-initiation complexes that accumulate in SGs. rupress.org
Ribosomal Subunits 40S ribosomal subunitA key component of the stalled pre-initiation complexes. rupress.org
Other RNA-Binding Proteins HuR, FMRP, Caprin1Contribute to the regulation of mRNA fate within SGs. frontiersin.org
Signaling Proteins NS1 binding proteinInteracts with core SG components and is involved in regulating SG dynamics. nih.gov

Relationship and Interplay with P-Bodies (PBs)

Processing bodies (P-bodies) are another type of cytoplasmic RNP granule, which are constitutively present in the cytoplasm and increase in size and number under stress. PBs are enriched in proteins involved in mRNA degradation, including the decapping machinery and exonucleases, and are generally considered sites of mRNA decay and storage. acs.org

While SGs and PBs are distinct structures, they are often found in close proximity and can physically interact, suggesting a functional relationship and the exchange of mRNPs between them. rupress.org A key distinction between the two is their protein composition regarding translation initiation factors. SGs contain a wealth of translation initiation factors, including PABP, whereas PBs are largely devoid of them. acs.orgportlandpress.com The absence of PABP in PBs is consistent with the idea that mRNAs in PBs are destined for degradation, a process that often begins with deadenylation. portlandpress.com

Despite its general exclusion from mature P-bodies, PABP appears to play a role in their formation. biorxiv.org Depletion of PABPC1 has been shown to decrease the number of P-bodies in unstressed cells and to cause P-body proteins to assemble on PABP-containing stress granules under stress conditions, preventing the formation of distinct P-bodies. biorxiv.org This suggests that mRNPs may initially be recruited via PABP before being sorted to P-bodies, a process that involves the displacement of PABP. The interaction between PABP and GW182, a key component of the miRNA-induced silencing complex (miRISC) that is also found in P-bodies, is thought to be important for this process. biorxiv.org GW182 can facilitate the dissociation of PABP from mRNA, which may be a prerequisite for the entry of the mRNA into a P-body for degradation or storage. biorxiv.org

FeatureStress Granules (SGs)P-Bodies (PBs)
Primary Function mRNA storage and translational arrest under stress. researchgate.netmRNA degradation and storage. acs.org
PABP Localization Core component. nih.govGenerally absent, but involved in their formation. portlandpress.combiorxiv.org
Key Protein Components Translation initiation factors (eIFs), 40S ribosomal subunit, G3BP1, TIA-1. rupress.orgDecapping enzymes (Dcp1/2), exonucleases (Xrn1), GW182, Lsm proteins. acs.org
Formation Induced by environmental stress leading to translational arrest. nih.govConstitutively present, but can be induced by stress. acs.org
Interplay Can dock with and exchange components with P-bodies. rupress.orgCan form independently of SGs; formation may precede SG assembly under certain stresses. rupress.org

Role in Other Specialized Ribonucleoprotein Granules

Beyond the well-characterized stress granules and P-bodies, PABP is also a component of other specialized RNP granules that play critical roles in specific cell types and developmental stages.

Chromatoid Bodies: In male germ cells, a large, dynamic RNP granule known as the chromatoid body (CB) is essential for spermatogenesis. wikipedia.org The CB is involved in the post-transcriptional regulation of gene expression during the transition from meiosis to the post-meiotic phase. nih.gov A testis-specific isoform of PABP, PABPC2 (also referred to as tPABP), is one of the most abundant proteins in the chromatoid body. oup.com Unlike the ubiquitously expressed PABPC1, PABPC2 is not found in actively translating polyribosomes in testicular cells but is enriched in the CB, suggesting a role in translational repression of stored mRNAs. oup.com The CB is also rich in other RNA-binding proteins, helicases, and components of the piRNA pathway. bioscientifica.comnih.gov

Neuronal RNA Granules: In neurons, specific mRNAs are transported to dendrites and axons in the form of neuronal RNA granules for localized translation, a process that is fundamental for synaptic plasticity, learning, and memory. portlandpress.com The ubiquitous isoform PABPC1 is a component of these neuronal granules. portlandpress.com These granules contain mRNAs, ribosomes, and a variety of RNA-binding proteins that keep the mRNAs in a translationally repressed state during transport. nih.gov Upon synaptic stimulation, PABP, in concert with other factors, is thought to facilitate the localized translation of these mRNAs. nih.gov PABP has been shown to interact with dendritically localized regulatory RNAs, further highlighting its role in controlling protein synthesis at synapses. portlandpress.comnih.gov

Granule TypeCell Type/ContextPABP Isoform(s)Key Associated ProteinsProposed Function of PABP
Chromatoid Body Male germ cells (spermatids)PABPC2 (tPABP)MVH/DDX4, MIWI/PIWIL1, TDRD6, TDRD7, GRTH/DDX25. bioscientifica.comTranslational repression and storage of mRNAs essential for spermatogenesis. oup.com
Neuronal RNA Granules Neurons (dendrites and axons)PABPC1Staufen, FMRP, G3BP, HuD, Sam68. portlandpress.comTransport and activity-dependent translational control of localized mRNAs for synaptic plasticity. nih.gov

Pabp Roles in Cellular Processes and Biological Contexts

PABPs in Early Development and Embryogenesis

The initial stages of an organism's life are orchestrated by a cascade of precisely regulated gene expression events. PABPs are central to this regulation, ensuring the timely and accurate translation of maternal mRNAs that govern oogenesis, spermatogenesis, and the early phases of embryogenesis.

During early development, before the activation of the zygotic genome, the embryo relies on a stockpile of maternal mRNAs provided by the oocyte. elifesciences.org The regulation of the translation of these maternal mRNAs is a primary mechanism for controlling protein synthesis during this critical period. nih.gov A key determinant of this regulation is the length of the mRNA's poly(A) tail. Generally, a longer poly(A) tail promotes translation, while its shortening (deadenylation) leads to translational inactivation and eventual mRNA degradation. nih.govasm.org

PABPs bind to the poly(A) tail and are instrumental in mediating its effects on translation and stability. nih.gov In Xenopus oocytes, for instance, the amount of PABP is limited, suggesting that the translation of maternal mRNAs could be either dependent on or limited by PABP availability. elifesciences.orgnih.gov Overexpression of PABP1 in Xenopus oocytes has been shown to prevent the deadenylation and subsequent translational silencing of maternal mRNAs that lack specific regulatory sequences known as cytoplasmic polyadenylation elements (CPEs). nih.govahajournals.org This indicates a primary role for PABP in protecting mRNAs from degradation by inhibiting deadenylase enzymes. nih.gov

The interaction of PABP with the 5' cap structure of the mRNA, facilitated by its binding to the eukaryotic initiation factor eIF4G, creates a "closed-loop" conformation. This circularization of the mRNA is thought to enhance translational efficiency by promoting the recruitment and recycling of ribosomes. ahajournals.org Furthermore, PABPs can interact with other regulatory proteins to fine-tune the translation of specific mRNAs. For example, in Drosophila, the PIWI protein Aubergine (Aub) interacts with PABP and the translation initiation factor eIF3 to activate the translation of nanos mRNA, a key determinant for germ plasm formation. biologists.com

A specialized embryonic PABP, known as ePABP, is the predominant form during oogenesis and early embryogenesis in vertebrates like Xenopus and mice. ahajournals.orgresearchgate.net ePABP is crucial for regulating the translation and stability of maternal mRNAs during this period, likely by preventing their premature deadenylation. researchgate.netspandidos-publications.com As development proceeds and zygotic transcription begins, there is a switch from ePABP to the somatic PABP1. ahajournals.orgtandfonline.com

Gametogenesis, the process of forming eggs (oogenesis) and sperm (spermatogenesis), relies heavily on post-transcriptional gene regulation, where PABPs play a vital role. nih.gov During these processes, many mRNAs are synthesized and stored in a translationally dormant state, to be activated at specific developmental time points. nih.gov

In oogenesis, PABPs are involved in the translational control that drives meiotic progression. ahajournals.orgnih.gov In Xenopus laevis, a switch from the somatic PABP1 to the embryonic ePABP occurs, with ePABP being the major PABP during most of oogenesis. ahajournals.org This developmental switch underscores the specialized roles of different PABP isoforms. The DAZL family of RNA-binding proteins, which are critical for germ cell development, function in part by interacting with PABPs to stimulate the translation of target mRNAs. nih.govnih.gov This interaction can enhance the formation of the closed-loop structure, thereby promoting translation initiation. nih.gov

In Drosophila melanogaster, PABP is essential for spermatogenesis. nih.govrupress.org Flies with mutations in the pAbp gene exhibit male sterility and various defects in sperm development, including problems with meiosis and the formation of the nebenkern, a mitochondrial derivative. nih.gov Ultrastructural analysis of these mutants reveals abnormal, swollen mitochondria and defects in the formation of the axial complex during spermatid elongation, highlighting PABP's significant role in the structural transformations of male germ cells. nih.gov The RNA helicase Vasa, which is essential for both oogenesis and spermatogenesis, is also thought to function in a protein complex that may include PABP to regulate the translation of specific transcripts. researchgate.net

Studies in model organisms have been instrumental in elucidating the essential in vivo functions of PABPs during development.

In Drosophila melanogaster, the single cytoplasmic PABP is encoded by the pAbp gene, and its complete deletion is lethal to the embryo. nih.govnih.govmdpi.com This underscores its fundamental importance in development. A distinct nuclear poly(A) binding protein, PABP2, also plays a crucial, and surprisingly cytoplasmic, role during early Drosophila development. biologists.com PABP2, in conjunction with the deadenylase CCR4, regulates the shortening of poly(A) tails on specific maternal mRNAs, such as oskar and cyclin B, which is essential for proper embryonic development. biologists.com Furthermore, PABP is involved in regulating the expression of genes required for molting by controlling the nuclear localization of the transcription factor Molting defective (Mld). nih.govnih.gov

In the vertebrate model Xenopus laevis, a family of cytoplasmic PABPs, including PABP1, ePABP, and PABP4, are all essential for normal development. tandfonline.comelifesciences.org Depletion of either PABP1 or ePABP using morpholino oligonucleotides leads to severe developmental defects and embryonic death. tandfonline.comtandfonline.com PABP1 depletion causes both anterior and posterior defects, while PABP4 depletion results mainly in anterior defects at later stages. tandfonline.comelifesciences.org These distinct phenotypes suggest that while the PABP family members share a core function in promoting global translation, they are not functionally redundant and have specific roles in regulating the expression of different sets of mRNAs. tandfonline.comtandfonline.com The differential expression patterns of PABP1 and ePABP during development, with ePABP being abundant in early embryogenesis and PABP1 levels increasing after zygotic genome activation, further support their distinct developmental roles. tandfonline.comtandfonline.comjneurosci.org

Table 1: PABP Functions in Early Development of Model Organisms

OrganismPABP Isoform(s)Key Developmental RolesObserved Phenotypes upon Depletion/Mutation
Drosophila melanogasterPABP, PABP2Regulation of maternal mRNA deadenylation (oskar, cyclin B), spermatogenesis, regulation of ecdysone (B1671078) biosynthesis. biologists.comnih.govnih.govEmbryonic lethality, male sterility, meiotic defects, developmental arrest. biologists.comnih.govnih.gov
Xenopus laevisPABP1, ePABP, PABP4Regulation of maternal mRNA translation and stability, global protein synthesis, anterior and posterior development. tandfonline.comjneurosci.orgEmbryonic lethality, severe anterior and posterior developmental defects. tandfonline.comelifesciences.org

PABPs in Cellular Stress Responses

Cells have evolved intricate mechanisms to survive various environmental insults. A key aspect of the cellular stress response is the rapid and global reprogramming of gene expression, which involves the translational repression of most "housekeeping" mRNAs and the selective translation of stress-protective proteins. PABPs are central players in this process, primarily through their role in the formation of stress granules.

When cells are exposed to stressors like heat shock or oxidative agents (e.g., sodium arsenite), a common response is the phosphorylation of the eukaryotic translation initiation factor 2-alpha (eIF2α). mdpi.com This event stalls translation initiation, leading to the disassembly of polysomes and the release of untranslated messenger ribonucleoproteins (mRNPs). biologists.comrupress.org These stalled mRNPs, which include mRNA, 40S ribosomal subunits, and various RNA-binding proteins, coalesce into dynamic, non-membranous cytoplasmic foci known as stress granules (SGs). frontiersin.orgmdpi.com

PABP is a canonical component of stress granules, relocating to these structures along with poly(A) mRNA and other core SG proteins like T-cell intracellular antigen 1 (TIA-1) and Ras-GTPase-activating protein SH3-domain-binding protein (G3BP1). biologists.comjneurosci.orgfrontiersin.org The formation of SGs is thought to be a protective mechanism, sequestering and protecting untranslated mRNAs from degradation and allowing for the selective translation of stress-response mRNAs, such as those encoding heat shock proteins (HSPs). elifesciences.org

During heat shock, PABP has been observed to form aggregates in both the nucleus and the cytoplasm. researchgate.net In some cases, PABP1 and the initiation factor eIF4G dissociate and translocate to the nucleus along with HSP27. nih.gov The stability of certain stress-response mRNAs, like HSP70, is increased during heat shock, a process that involves the binding of PABP1 to the mRNA's 3' untranslated region (UTR). elifesciences.org In plants, the N-acetyltransferase NAT10 interacts with PABP to recruit specific acetylated mRNAs into condensates under heat stress, thereby enhancing their stability and contributing to thermotolerance. researchgate.net

In response to oxidative stress, induced by agents like sodium arsenite or oxidized low-density lipoprotein, PABP is also robustly recruited to SGs. nih.govahajournals.orgmdpi.com The formation of these PABP-positive SGs is a common feature in various pathological conditions, including atherosclerosis. nih.govahajournals.org While PABP is a consistent marker for SGs, it is not thought to be required for their initial nucleation. Instead, it may be passively recruited to SGs as a consequence of the accumulation of poly(A) RNA. portlandpress.com The interaction of PABP with other SG components is dynamic, with PABP rapidly shuttling in and out of the granules. nih.govrupress.orgrupress.org

Stress granules are transient structures that disassemble once the stress is removed, allowing the cell to resume normal protein synthesis. nih.govrupress.org The dynamics of PABP are critical for this recovery process.

Following heat shock, as cells recover, PABP1 and eIF4G redistribute from the nucleus or SGs back into the cytoplasm, where they colocalize and re-engage in cap-dependent translation. nih.gov Notably, the expression of PABP1 itself is upregulated during the recovery period, and its translation becomes more efficient. nih.gov This increase is likely necessary to meet the heightened demand on the translational machinery as the cell works to restore homeostasis. nih.gov This preferential translation of PABP1 mRNA during recovery is mediated by a specific cis-element in its 5' UTR known as a terminal oligopyrimidine (TOP) tract. nih.gov

The disassembly of SGs is an active, energy-dependent process that allows the sequestered mRNAs to re-enter the translating pool. nih.gov Chaperones like HSP70 can influence SG disassembly. rupress.org As SGs resolve, PABP, along with the stored mRNAs, is released, facilitating the rapid resumption of global protein synthesis. This dynamic sequestration and release of mRNPs orchestrated by SGs, with PABP as a key passenger, allows cells to efficiently manage their resources during stress and quickly return to normal function upon recovery.

Table 2: PABP in Cellular Stress Responses

Stress TypePABP Localization/FunctionKey Interacting ProteinsRole in Recovery
Heat ShockRecruited to cytoplasmic and nuclear stress granules; stabilizes HSP70 mRNA. elifesciences.orgnih.govresearchgate.neteIF4G, HSP27, NAT10 (in plants). elifesciences.orgnih.govresearchgate.netRedistributes to cytoplasm; expression is upregulated to support renewed translation. nih.gov
Oxidative StressRecruited to cytoplasmic stress granules. ahajournals.orgmdpi.comTIA-1, G3BP1, eIF3, eIF4G. biologists.comrupress.orgjneurosci.orgReleased from disassembling stress granules to allow resumption of translation. rupress.orgnih.gov

PABPs in Regulation of Cellular Growth and Proliferation

Poly(A)-binding proteins (PABPs) are critical regulators of gene expression, influencing mRNA stability and translation, which are fundamental processes for cellular growth and proliferation. ontosight.ai PABPs execute their function by binding to the poly(A) tail of messenger RNAs (mRNAs), a string of adenosine (B11128) monophosphate residues at the 3' end of most eukaryotic mRNAs. This interaction is crucial for protecting mRNAs from degradation by exonucleases, thereby extending their half-life and ensuring sustained protein production. ontosight.ai

Furthermore, PABPs play a direct role in the initiation of translation. They interact with the eukaryotic initiation factor 4G (eIF4G), which in turn is part of the eIF4F complex that binds to the 5' cap of the mRNA. This interaction between PABP at the 3' end and the eIF4F complex at the 5' end effectively circularizes the mRNA. This "closed-loop" model of translation is thought to significantly enhance the efficiency of ribosome recruitment and re-initiation, leading to robust protein synthesis required for cell growth. ontosight.ai

Key PABP Interacting Proteins in Growth and ProliferationFunctionReference
PABP-interacting protein 1 (PAIP1) Positive translational regulator; enhances PABP function. oist.jp
PABP-interacting protein 2 (PAIP2) Translational repressor; displaces PABP from poly(A) tail. sdbonline.org
eukaryotic initiation factor 4G (eIF4G) Scaffolding protein in the eIF4F complex; interacts with PABP to circularize mRNA and enhance translation initiation. ontosight.ai

PABP Involvement in Cellular Transformation and Homeostasis

The precise regulation of protein synthesis is paramount for maintaining cellular homeostasis, and its dysregulation is a hallmark of cancer. plos.org PABPs, as key modulators of mRNA translation, are implicated in processes of cellular transformation and the maintenance of a stable internal cellular environment. Overexpression of PABP has been observed in some tumors, suggesting that elevated PABP levels could contribute to oncogenic transformation by promoting the translation of growth-promoting proteins. nih.gov

The homeostatic control of PABP activity is crucial. A key mechanism for this control involves the interplay between PABP and its inhibitor, Paip2. embopress.org Under normal conditions, Paip2 helps to keep PABP activity in check, preventing excessive protein synthesis. sdbonline.orgembopress.org Research has shown that Paip2 can function as a tumor suppressor. plos.orgnih.gov Overproduction of Paip2 has been demonstrated to reduce colony formation in soft agar (B569324) and focus formation on cell monolayers, both of which are characteristic of a transformed phenotype. plos.orgnih.gov This tumor-suppressive function of Paip2 is dependent on its ability to bind to PABP. plos.org

A feedback mechanism exists to maintain the balance between PABP and Paip2 levels. Studies have shown that the depletion of PABP leads to a corresponding decrease in the Paip2 protein, without affecting its mRNA levels. embopress.orgnih.gov This co-depletion is mediated by the E3 ubiquitin ligase, EDD, which targets Paip2 for degradation via the proteasome when PABP levels are low. embopress.orgnih.gov This intricate regulatory loop ensures that the levels of the translational inhibitor Paip2 are tightly coupled to the levels of the translational activator PABP, thereby maintaining cellular homeostasis and preventing uncontrolled translation that could lead to cellular transformation. embopress.orgnih.gov

FactorRole in Cellular Transformation and HomeostasisMechanism of ActionReference
PABP Overexpression can contribute to oncogenic transformation.Enhances translation of growth-promoting proteins. nih.gov
Paip2 Acts as a tumor suppressor.Inhibits PABP activity, thereby reducing translation and suppressing the transformed phenotype. plos.orgnih.gov
EDD E3 ubiquitin ligase that regulates Paip2 stability.Targets Paip2 for proteasomal degradation in response to PABP depletion, forming a homeostatic feedback loop. embopress.orgnih.gov

PABPs in Host-Pathogen Interactions (e.g., Viral Protein Synthesis and Replication)

Viruses, as obligate intracellular parasites, have evolved sophisticated strategies to hijack the host cell's machinery for their own replication. asm.org A common target for viral manipulation is the host's translational apparatus, with PABPs being a frequent focal point of these interactions. asm.orgnih.govasm.org Viruses employ diverse tactics to co-opt or subvert PABP function to favor the translation of viral mRNAs over host mRNAs. asm.orgnih.gov

Other viruses have evolved different mechanisms to manipulate PABP. Some viruses cleave PABP, leading to a general shutdown of host protein synthesis, while others modify PABP's interaction with other translation initiation factors to specifically enhance the translation of their own uncapped or uniquely structured mRNAs. nih.gov For example, some coronaviruses can suppress host mRNA translation by competitively inhibiting the interaction between PABP and the poly(A) tails of host mRNAs. nih.gov Furthermore, the SARS-CoV-2 virus, the causative agent of COVID-19, utilizes its Nsp3 protein's SUD domain to form a complex with the host protein Paip1 and PABP, which enhances the translation of viral RNA. embopress.org

These examples underscore the central role of PABP in the intricate battle between host and pathogen, where viruses have evolved a variety of mechanisms to manipulate this key regulator of protein synthesis to ensure their propagation. asm.org

VirusViral ProteinPABP Interaction and ConsequenceReference
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) Nucleocapsid (N) proteinInteracts with the C-terminal half of PABP, leading to its redistribution and is crucial for viral RNA synthesis and replication. asm.orgnih.gov
SARS-CoV-2 Nsp3 SUD domainForms a ternary complex with Paip1 and PABP to enhance viral RNA translation. embopress.org
Human Cytomegalovirus (HCMV) UL38Translationally increases PABP synthesis, promoting eIF4F assembly and stimulating viral protein synthesis. nih.gov

Evolutionary Biology and Comparative Genomics of Pabp Proteins

Phylogenetic Analysis and Conservation Across Eukaryotic Lineages

Phylogenetic studies group PABPs primarily by organism type, reflecting the evolutionary divergence of major eukaryotic clades. nih.gov Within these groups, similarities among PABP family members are also identified. nih.gov The four RRM domains, crucial for poly(A) binding, are thought to have arisen from successive duplications that occurred before the divergence of major eukaryotic groups like yeast and mammals. nih.gov Each RRM is often more highly conserved with the corresponding RRM in PABP proteins from other species than with the other RRMs within the same protein, supporting the idea of early domain duplication followed by speciation. nih.gov The C-terminal MLLE domain is also highly conserved and mediates interactions with various partner proteins containing a conserved PAM2 motif. mcgill.caresearchgate.netresearchgate.net

While the core domain architecture is largely conserved, variations exist. For instance, some PABP paralogs may contain fewer RRM domains. researchgate.net Despite these variations, the fundamental ability to bind poly(A) tails and interact with key regulatory proteins is a conserved feature underpinning PABP function across eukaryotes. nih.govmcgill.caresearchgate.net

Gene Duplication and Diversification of PABP Gene Families

While single-celled eukaryotes like yeast typically possess a single gene encoding cytoplasmic PABP, a notable expansion of the PABP gene family has occurred in multicellular organisms, including metazoans and plants. nih.govresearchgate.netnih.govnih.govplos.org This expansion is primarily attributed to gene duplication events throughout evolution. researchgate.netnih.govnih.govplos.orgresearchgate.netplos.org

In humans, for example, multiple cytoplasmic PABP genes (e.g., PABPC1, PABPC3, iPABP) and a nuclear PABP gene (PABPN1) have been identified. nih.gov In plants, this diversification is even more pronounced. Arabidopsis thaliana, a model flowering plant, has eight expressed PABP genes. researchgate.netnih.govplos.org Phylogenetic analysis, intron-exon structure analysis, and expression pattern studies in Arabidopsis have classified these genes into three distinct classes, suggesting diversification occurred prior to the split of monocots and dicots over 200 million years ago. nih.gov

The expansion of the PABP gene family through duplication has provided the raw material for the evolution of specialized PABP isoforms. Analysis of intron conservation and loss within the PABP gene family has helped to derive evolutionary models suggesting how ancestral PABP genes gave rise to different classes. nih.gov The presence of multiple PABP genes within a single genome suggests the existence of paralogs that may have undergone functional divergence following duplication. mdpi.com

Data on PABP gene numbers across selected eukaryotic species illustrate this diversification:

OrganismNumber of Cytoplasmic PABP GenesNumber of Nuclear PABP GenesSource
Saccharomyces cerevisiae11 nih.gov
HumanMultiple (e.g., PABPC1, PABPC3, iPABP)1 (PABPN1) nih.gov
Arabidopsis thaliana8Not explicitly stated as PABPN1 ortholog nih.govresearchgate.netnih.gov
Physcomitrella patens4Not specified researchgate.netnih.gov
Chlamydomonas reinhardtii1Not specified nih.govplos.org

Functional Conservation Versus Divergence of PABP Orthologs and Paralogs

Orthologs, genes in different species that evolved from a common ancestral gene via speciation, are generally expected to retain similar functions. mdpi.comd-nb.infolibretexts.org PABP orthologs across eukaryotes demonstrate significant functional conservation, participating in essential processes such as mRNA translation initiation by interacting with eIF4G, regulating mRNA stability, and facilitating mRNA export from the nucleus. nih.govresearchgate.netmcgill.canih.govresearchgate.netresearchgate.netnih.govoncohemakey.comnih.gov For example, PABP is essential for viability in organisms ranging from yeast to Drosophila melanogaster and Caenorhabditis elegans. nih.gov The ability of PABP from one species to partially or fully complement PABP function in another species' mutant background provides evidence for this conserved essential function. nih.gov

Paralogs, genes within the same genome that originated from a gene duplication event, can either retain similar functions (functional redundancy), partition the ancestral function (subfunctionalization), or acquire novel functions (neofunctionalization). mdpi.comlibretexts.orgunil.ch In organisms with multiple PABP paralogs, there is evidence for both functional conservation and divergence. researchgate.netnih.govplos.orgunil.ch

In Arabidopsis, for instance, while some class II PABP members (PAB2, PAB4, PAB8) are widely expressed and show partially overlapping functions, studies also suggest their involvement in distinct aspects of plant growth and development. researchgate.net Loss of individual class II members may have little effect, but combinatorial loss can result in reduced growth and fertility, indicating some level of functional specialization or redundancy. plos.org Class I genes (PAB3 and PAB5) show restricted expression patterns, further suggesting potential for specialized roles. researchgate.netplos.org Experiments with recombinant Arabidopsis PAB3 protein have even suggested possibilities for negative feedback and cross-regulation between PABPs of different classes expressed in the same cell type, hinting at a complex interplay among paralogs. nih.gov

The degree of functional divergence between paralogs can vary, and it is not always the case that paralogs diverge more in function than orthologs. unil.ch However, the expansion of the PABP family in multicellular organisms is thought to contribute to the increased complexity and fine-tuning of post-transcriptional regulation required for development and differentiation. nih.govmdpi.com

Evolutionary Implications for Post-Transcriptional Regulatory Networks

The evolution of the PABP gene family and the diversification of PABP isoforms have significant implications for the complexity and regulation of post-transcriptional networks. PABP stands as a central hub in these networks, interacting with a multitude of proteins involved in various stages of mRNA metabolism, including translation initiation factors (e.g., eIF4G, eIF4B), termination factors (e.g., eRF3), and regulatory proteins (e.g., PAIP1, PAIP2). nih.govresearchgate.netmcgill.caresearchgate.netresearchgate.netoncohemakey.comnih.govresearchgate.net

The increase in the number of PABP paralogs in more complex eukaryotes provides a basis for tissue-specific or condition-specific regulation of gene expression at the post-transcriptional level. Different PABP isoforms may exhibit distinct binding affinities for poly(A) tails, interact with different sets of partner proteins, or be localized to specific cellular compartments, thereby influencing the fate of specific mRNA populations. researchgate.netnih.govplos.org

Furthermore, the evolution of PABP interacting proteins and their conserved interaction motifs (like the PAM2 motif) highlights the co-evolution of PABP-mediated regulatory modules. mcgill.caresearchgate.netresearchgate.net The intricate interplay between different PABP paralogs and their interacting partners allows for a more nuanced control over mRNA translation, stability, and localization, contributing to the developmental and physiological complexity of multicellular organisms. nih.govoncohemakey.commdpi.com The diversification of PABPs, particularly in plants, is hypothesized to enable a very fine regulation of organismal growth and development at the post-transcriptional level compared to eukaryotes with fewer PABP genes. nih.gov

The involvement of PABP in processes like mRNA circularization through interaction with eIF4G underscores its role in coordinating the 5' and 3' ends of mRNA, a mechanism conserved across eukaryotes that enhances translation initiation. mcgill.caoncohemakey.com Evolutionary changes or diversification in PABP or its interacting partners could therefore lead to alterations in the efficiency or regulation of translation.

The increasing recognition of the importance of post-transcriptional regulation in complex biological processes, such as neuronal plasticity and development, further emphasizes the evolutionary significance of the PABP family's expansion and diversification. nih.govmdpi.com These evolutionary events have likely contributed to the sophisticated control of gene expression necessary for the development and function of complex organisms.

Advanced Methodological Approaches in Pabp Research

Structural Determination Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy, Nuclear Magnetic Resonance Spectroscopy)

Structural determination techniques are fundamental for elucidating the three-dimensional architecture of PABP and its complexes with RNA and other proteins. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) are key methods employed in this area glycosmos.orguni.luglycosmos.org. X-ray crystallography has historically been the dominant technique for determining protein structures at atomic resolution, although it requires protein crystallization, which can be challenging for some proteins or complexes uni.luglycosmos.orgnih.govgsea-msigdb.org. NMR spectroscopy is particularly valuable for studying proteins in solution, offering insights into the atomic structures of flexible proteins and monitoring molecular interactions under physiological conditions glycosmos.orgglycosmos.orgnih.gov. Cryo-EM has emerged as a powerful technique, especially for determining the structures of large protein complexes and systems exhibiting multiple conformational states, often complementing X-ray crystallography uni.lugsea-msigdb.org. While general descriptions of these techniques are prevalent, their specific application to PABP has provided detailed structural information, including the arrangement of its RNA recognition motifs (RRMs) and its C-terminal MLLE domain, which are crucial for its interactions genecards.org. Structures of PABP domains or complexes with interacting partners have been deposited in databases like the Protein Data Bank (PDB), as indicated by searches for PABPC1 and PABPN1 which list available PDB IDs nih.govgenecards.org.

Biochemical and Biophysical Assays for Protein-RNA and Protein-Protein Interactions (e.g., Electrophoretic Mobility Shift Assay (EMSA), Isothermal Titration Calorimetry)

Biochemical and biophysical assays are essential for characterizing the interactions between PABP and its binding partners, including RNA and other proteins. The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-nucleic acid interactions udel.edu. EMSA involves incubating a labeled nucleic acid probe (such as RNA) with a protein (like PABP) and then separating the complexes by non-denaturing gel electrophoresis udel.edu. A shift in the mobility of the nucleic acid band indicates binding, and this assay can be used to investigate the affinity, specificity, minimal binding site, and kinetics of the interaction udel.edu. A protocol for studying PABP binding to an unstructured RNA probe using EMSA has been described udel.edu. Isothermal Titration Calorimetry (ITC) is a quantitative technique used to measure the thermodynamic parameters of molecular interactions, including protein-RNA and protein-protein binding nih.govdrugbank.com. ITC directly measures the heat released or absorbed upon binding, providing information on binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) nih.govdrugbank.com. ITC has been used to analyze the interactions between the RRM domains of PABPC1 and interacting proteins like Paip2A, revealing detailed binding parameters nih.gov. These assays provide crucial quantitative data on the molecular forces and binding characteristics governing PABP interactions.

Genetic Perturbation and Genome Editing Strategies (e.g., siRNA, CRISPR/Cas9, Gene Knockout/Knockin Models)

Genetic perturbation and genome editing techniques are invaluable for studying the cellular functions of PABP by altering its expression levels or modifying its gene sequence. Small interfering RNA (siRNA) can be used to knock down the expression of specific PABP isoforms, allowing researchers to investigate the consequences of reduced protein levels theses.fr. The CRISPR/Cas9 system is a powerful genome editing tool that allows for precise modifications to the genome, including gene knockout, gene knockin, and site-specific mutagenesis uniprot.org. CRISPR/Cas9-mediated gene editing has been employed to disrupt PABPC1 in human cells, which has revealed insights into the compensatory mechanisms involving other PABP isoforms like PABPC4 theses.fr. This approach allows for the creation of cell lines or model organisms with specific genetic alterations to study the impact on PABP function and related cellular processes theses.fr. Gene knockout and knockin models provide stable genetic modifications for long-term studies of PABP's roles in development, physiology, and disease.

High-Throughput Omics Technologies for PABP Target Identification and Functional Analysis (e.g., Cross-Linking Immunoprecipitation (CLIP)-seq, Ribosome Profiling (Ribo-seq), Quantitative Proteomics, Functional Genomics)

High-throughput omics technologies enable global analyses of PABP's interactions and functional consequences. Cross-Linking Immunoprecipitation followed by sequencing (CLIP-seq), including variations like HITS-CLIP and eCLIP, is a widely used method to identify the transcriptome-wide binding sites of RNA-binding proteins like PABP. CLIP-seq involves UV crosslinking of proteins to interacting RNA in vivo, immunoprecipitation of the protein-RNA complexes, and sequencing of the bound RNA fragments. Transcriptome-wide CLIP-seq analysis has been performed to map PABPC1 binding sites in mammalian cells, revealing binding not only to the 3' poly(A) tails but also to internal sequences within mRNAs, including polyadenylation signals and regions near translation initiation and termination codons. Ribosome profiling (Ribo-seq) provides a snapshot of the ribosomes actively translating mRNAs, allowing for the global analysis of translation efficiency and dynamics. By combining Ribo-seq with PABP studies, researchers can investigate how PABP binding affects translation of specific transcripts. Quantitative proteomics allows for the measurement of protein abundance on a large scale, which can be used to assess changes in PABP isoform levels or identify proteins that interact with PABP under different conditions. Functional genomics approaches, often integrating data from various omics technologies, aim to understand the functions of genes and proteins on a genome-wide scale. These integrated approaches can help delineate the complex regulatory networks in which PABP participates and identify its downstream effects on gene expression and cellular pathways.

Live-Cell Imaging and Single-Molecule Approaches for PABP Dynamics

Live-cell imaging and single-molecule approaches provide the ability to visualize and track PABP molecules in real-time within living cells, offering insights into their localization, movement, and interactions. Single-molecule fluorescence imaging allows for the visualization of individual molecules and their dynamics, overcoming the limitations of ensemble measurements. This technique has been applied to study processes involving PABP, such as mRNA circularization during translation initiation, which is mediated by interactions including those involving PABP. By labeling PABP or its interacting partners with fluorescent probes, researchers can track their movements, measure their diffusion rates, and observe their assembly into complexes or cellular structures like stress granules genecards.org. Single-molecule tracking studies can reveal how genetic perturbations or environmental changes affect PABP dynamics and interactions within the native cellular environment. Techniques like proximity-assisted photoactivation (PAPA) can be used in live cells to detect protein-protein interactions at the single-molecule level, providing a new dimension for studying PABP interaction dynamics.

Compound Names and PubChem CIDs

Future Directions and Unresolved Questions in Pabp Research

Elucidation of Novel PABP Interaction Partners and RNA Targets

Identifying the complete repertoire of PABP interaction partners and their specific RNA targets remains a critical area of future research. While PABPs are known to bind the poly(A) tail, they also interact with other regulatory sequences in mRNA and numerous protein factors, influencing various pathways of gene expression. nih.govportlandpress.com Emerging data on the specific interactions of PABP homologues and individual members of the PABPC family in processes like development and viral infection are beginning to shed light on this complexity. nih.gov Studies have already identified specific associations between PABPs and other RNA-binding proteins, as well as distinct mRNA targets for different PABP paralogues in various organisms. nih.gov Further research utilizing advanced techniques such as cross-linking and immunoprecipitation followed by sequencing (CLIP-seq) and mass spectrometry-based proteomics will be crucial to comprehensively map these interactions and understand their context-specific nature.

Understanding Context-Specific Functions of PABP Isoforms and Splice Variants

Vertebrates express multiple PABP isoforms, including several cytoplasmic PABPCs and a nuclear PABPN1. nih.govoup.com These different isoforms exhibit distinct expression patterns and cellular localization, suggesting specialized functions. nih.govpnas.org For instance, in Xenopus development, embryonic PABP (ePABP) is abundant during oogenesis and early embryogenesis, while PABP1 expression increases later. pnas.org Furthermore, alternative splicing can generate multiple mRNA isoforms from a single gene, potentially leading to protein isoforms with altered functions. nih.govfrontiersin.org While some studies have begun to explore the functional distinctions between major isoforms like PABPC1 and PABPN1, the specific roles and regulatory mechanisms of other PABP isoforms and splice variants in different cell types, developmental stages, and physiological conditions are still largely unclear. oup.com Future research should focus on characterizing the unique biochemical properties, interaction profiles, and functional consequences of these different PABP variants to understand how they contribute to the complexity of gene regulation. Techniques like long-read RNA sequencing and top-down mass spectrometry are becoming increasingly valuable for identifying and characterizing protein isoforms resulting from alternative splicing. nih.gov

Integrating PABP Regulatory Mechanisms into Systems Biology Models

PABPs participate in a wide array of mRNA metabolic pathways and interact with numerous other proteins, forming complex regulatory networks. nih.govportlandpress.com Integrating the known regulatory mechanisms of PABPs, including their interactions with inhibitors like PAIP2 and the influence of post-translational modifications, into comprehensive systems biology models is essential to gain a holistic understanding of their impact on gene expression. tandfonline.comnih.gov Such models can help predict how alterations in PABP levels or activity affect global mRNA fate and protein synthesis, and how these effects are modulated by interactions within the cellular network. Developing and refining these models will require the integration of large-scale datasets from various omics approaches, including transcriptomics, proteomics, and interactomics, under different cellular conditions.

Exploration of PABP Roles in Emerging Biological Pathways

Beyond their well-established roles in translation and mRNA stability, PABPs are being increasingly implicated in emerging biological pathways. For example, PABPs have important roles in regulating cytoplasmic mRNA stability during germ-cell development and early embryogenesis. nih.gov They are also involved in microRNA-mediated regulation and have emerging roles in viral infections. nih.govdiva-portal.org The nuclear PABPN1 has been identified as a regulator of alternative polyadenylation, transcript decay, and nuclear export of mRNA, and even as an unexpected regulator of transcription under certain circumstances. diva-portal.org Further research is needed to fully explore and define the precise mechanisms by which PABPs function in these and other emerging pathways, such as their potential involvement in the regulation of non-coding RNAs or in specific cellular processes like stress granule formation or mRNA localization.

Development of Advanced Methodologies for Spatiotemporal Analysis of PABP Functions

Understanding the dynamic localization and activity of PABPs within the cell in both space and time is crucial for deciphering their regulatory roles. PABP proteins are known to shuttle between the nucleus and cytoplasm, and their steady-state localization can be altered by cellular stresses and viral infection. tandfonline.comneobioscience.com Advanced imaging techniques, coupled with molecular tools that allow for the visualization and manipulation of PABP localization and interactions in living cells, are needed to analyze their spatiotemporal dynamics. nih.govwvu.edu Developing methodologies for spatiotemporal analysis of PABP functions will provide insights into how their localization and interactions are regulated in response to cellular signals and how these dynamics influence mRNA metabolism and gene expression in specific cellular compartments and at different time points. sinica.edu.twcolumbia.eduresearchgate.net

Q & A

Q. How to curate literature-derived PABP interaction data for database inclusion?

  • Methodology :
  • Apply NLP tools (e.g., SciSpacy) to extract protein-polyanion interactions from abstracts.
  • Validate extracted data against experimental repositories (e.g., PRIDE for mass spectrometry evidence) .

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